molecular formula C23H20FN5O2S B14970256 4-fluoro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-fluoro-N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B14970256
M. Wt: 449.5 g/mol
InChI Key: CQQBKZQWPZUWDS-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides and pyrimidines This compound is characterized by its unique structure, which includes a fluorine atom, a sulfonamide group, and a pyrimidine ring

Preparation Methods

Chemical Reactions Analysis

4-FLUORO-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-FLUORO-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and the inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-FLUORO-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

The uniqueness of 4-FLUORO-N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)BENZENE-1-SULFONAMIDE lies in its combination of a fluorine atom, a sulfonamide group, and a pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C23H20FN5O2S/c1-16-15-22(26-18-5-3-2-4-6-18)28-23(25-16)27-19-9-11-20(12-10-19)29-32(30,31)21-13-7-17(24)8-14-21/h2-15,29H,1H3,(H2,25,26,27,28)

InChI Key

CQQBKZQWPZUWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC4=CC=CC=C4

Origin of Product

United States

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